7-Methylwye is a chemical compound that has garnered attention in various scientific fields for its unique properties and potential applications. This compound is classified under the category of organic compounds, specifically as a substituted derivative of wye, which is a term used to describe a group of related organic molecules. The specific structure and reactivity of 7-Methylwye make it a subject of interest in synthetic chemistry and pharmacology.
7-Methylwye is derived from the base compound wye through methylation at the seventh position of its molecular structure. This modification alters its physical and chemical properties, enabling different reactivity patterns compared to its parent compound. The classification of 7-Methylwye can be understood within the context of organic chemistry, where it is categorized based on its functional groups and molecular framework.
The synthesis of 7-Methylwye typically involves several methodologies, including:
The synthesis process may be optimized through various parameters such as temperature, solvent choice, and reaction time. For instance, using polar aprotic solvents can improve the nucleophilicity of the substrate, leading to higher reaction rates.
The molecular structure of 7-Methylwye can be represented as follows:
Key data regarding 7-Methylwye includes:
7-Methylwye participates in various chemical reactions typical for substituted organic compounds. Notable reactions include:
The reactivity patterns are influenced by both sterics and electronics due to the methyl substitution. Reaction conditions such as temperature and solvent polarity can significantly affect the outcome of these reactions.
The mechanism by which 7-Methylwye exerts its effects—be it in biological systems or synthetic applications—often involves interactions at the molecular level. For example:
Quantitative data regarding binding affinities or kinetic parameters can be obtained through experimental studies such as surface plasmon resonance or enzyme kinetics assays.
7-Methylwye finds applications across several scientific domains:
The chemical architecture of 7-methylwye (CAS registry number: 96881-39-9) is defined by the molecular formula C~10~H~11~N~5~O and a molar mass of 217.23 g/mol [4]. This structure fundamentally arises from the extensive elaboration of a guanine nucleoside. The modification involves the addition of a methyl group at the N7 position and the formation of a complex tricyclic system. The wyosine core comprises a 7-deazaguanine structure fused with an additional imidazole ring, creating a distinctive 1,N^2^-ethenoguanine derivatization pattern [7]. This tricyclic system creates a substantially expanded planar surface compared to standard nucleobases, enabling unique molecular interactions critical for its biological function.
Table 1: Fundamental Chemical Properties of 7-Methylwye
Property | Value |
---|---|
Systematic Name | 7-Methylwyosine |
CAS Registry Number | 96881-39-9 |
Molecular Formula | C~10~H~11~N~5~O |
Molar Mass | 217.23 g/mol |
Core Structure | Tricyclic 7-deazaguanine derivative |
Key Functional Groups | Methyl group at N7 position, etheno bridge |
Synthetic studies reveal significant isomeric complexity in accessing 7-methylwye. Early synthetic routes encountered challenges with regioselectivity, particularly during electrophilic substitution reactions. For instance, lithiation of the 1-benzylwye precursor followed by electrophile treatment predominantly yielded 2-substituted derivatives (compounds 14, 15, 17, 20, 21, and 22), demonstrating the higher reactivity at the C2 position compared to C7 under these conditions [1]. Overcoming this regiochemical hurdle required innovative strategies, such as employing 1-benzyl-7-bromo-2-chlorowye (23) as a key intermediate. Lithiation of this dibromo-chloro derivative, followed by reaction with isobutyraldehyde (Me~2~CHCH~2~CHO, 13), successfully installed the desired side chain specifically at the 7-position, yielding 1-benzyl-2-chloro-7-(1-hydroxy-3-methylbutyl)wye (24) [1]. This approach highlights the steric and electronic factors governing reactivity within the wyosine scaffold and the necessity for carefully designed protecting group strategies to achieve the desired isomeric form. The structural rigidity imposed by the tricyclic system further restricts conformational flexibility, potentially leading to distinct stereochemical outcomes during synthesis compared to simpler nucleosides.
7-Methylwye plays a non-redundant and critical role in ensuring translational accuracy and efficiency, primarily through its location at position 37 within the anticodon loop of specific tRNAs, notably tRNA^Phe^. This position sits adjacent to the 3' end of the anticodon (position 37), enabling direct modulation of the codon-anticodon interaction. The large, hydrophobic, planar surface of the tricyclic wyosine base facilitates crucial stacking interactions with adjacent bases, particularly the codon nucleotides on the mRNA. This stacking stabilizes the otherwise flexible anticodon loop, promoting its correct three-dimensional architecture necessary for precise codon recognition within the ribosomal A-site [7].
The biological indispensability of wyosine modifications, including 7-methylwye, is vividly demonstrated in systems like the African green monkey kidney (Vero) cell line. These cells typically possess a single tRNA^Phe^ species (tRNA~2~^Phe^) containing the fully modified wye base. However, upon methionine deprivation, a distinct undermodified tRNA^Phe^ species (tRNA~1~^Phe^) emerges, characterized by the absence of the wye modification and exhibiting altered chromatographic behavior. Critically, this tRNA~1~^Phe^ species lacks the wye base modification [5]. The reappearance of the fully modified tRNA~2~^Phe^ upon methionine replenishment, even in the presence of transcription inhibitors like actinomycin D, provides compelling evidence that tRNA~1~^Phe^ serves as an undermodified precursor and that methionine is directly required for the biosynthesis of the mature wye base, including its 7-methyl derivative [5]. This underscores the essentiality of methionine not merely as a translation initiator but as a key methyl donor for critical post-transcriptional tRNA modifications like 7-methylwye.
Furthermore, the structural similarity between the tricyclic wyosine core and mutagenic ethenoguanine adducts formed by environmental carcinogens like lipid peroxidation products presents a fascinating biological paradox. While the wyosine structure in tRNA stabilizes functional tertiary structure and enhances translational fidelity, the identical 1,N^2^-ethenoguanine structure, when formed in DNA, acts as a potent mutagenic lesion. It disrupts normal base pairing (G-C) and distorts the DNA helix through stacking perturbations, ultimately leading to mutations [7]. This starkly contrasts the biological outcomes of the same chemical moiety depending on its context—RNA versus DNA—highlighting the exquisitely evolved functional integration of modified nucleosides like 7-methylwye within the translational apparatus.
Table 2: Key tRNA Modifications Related to Wyosine Biosynthesis
Modified Nucleoside | Organism | Key Biosynthetic Features | Functional Role |
---|---|---|---|
Wyosine (Yt base) | Torulopsis utilis | Biosynthesized from 3-methylguanine | Stabilizes tRNA^Phe^ anticodon loop |
7-Methylwye | Thermophilic Archaebacteria | Requires methionine for methylation step | Enhances thermostability & fidelity |
Undermodified Precursor | Vero cells (Met- deprived) | Lacks wye base | Functionally impaired tRNA^Phe^ |
The journey to understanding 7-methylwye began with the initial discovery and structural elucidation of its parent compound, wyosine (originally designated the Yt base), in Torulopsis utilis tRNA^Phe^ during the late 1960s and early 1970s. This pioneering work, recognized as the first research paper detailing this discovery, identified wyosine as a fluorescent, methylated nucleoside featuring a 1,N^2^-ethenoguanine core structure biosynthesized from 3-methylguanine [7]. This early structural characterization was a significant feat in natural products chemistry, requiring the isolation and analysis of minute quantities from complex biological sources using techniques like UV, MS, and NMR spectroscopy available at the time.
The specific identification and synthesis of 7-methylwye followed later, driven by investigations into the unique tRNA modifications of extremely thermophilic archaebacteria. By 1989, researchers achieved the first chemical synthesis of 7-methylwye (2b), confirming its identity as the hypermodified base isolated from these organisms [1]. Initial synthetic approaches were complex and inefficient. One early route involved the cyclization of 1-benzyl-3-methylguanine (5) using 3-bromo-2-butanone, followed by catalytic hydrogenolysis to remove the benzyl protecting group. While successful, this method suffered from poor yields, particularly in the crucial acylation steps required to build the side chain. For example, acid- or base-catalyzed acylation of the precursor 1-benzylwye (7) yielded 7-substituted derivatives (9, 10, 11) only in poor yields [1]. The challenges in regioselective functionalization, as noted earlier, further complicated these early synthetic efforts.
A major milestone was the development of a more efficient synthetic route employing the Vilsmeier-Haack reaction on a suitable precursor, followed by reduction with NaBH~4~, and final catalytic hydrogenolysis over Pd-C to yield 7-methylwye [1]. This route represented a significant improvement in yield and practicality, facilitating the production of sufficient material for further biological and biophysical studies. This period also saw the establishment of the critical link between methionine availability and wyosine biosynthesis in eukaryotic systems, as evidenced by the Vero cell studies showing the methionine-dependent conversion of tRNA~1~^Phe^ (undermodified) to tRNA~2~^Phe^ (fully modified containing wye) [5]. These collective efforts laid the essential chemical and biological groundwork for understanding the structure, biosynthesis, and function of 7-methylwye and its role within the intricate landscape of tRNA modifications.
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